![molecular formula C5H8F3N B1310886 (r)-2-(Trifluoromethyl)pyrrolidine CAS No. 1073556-31-6](/img/structure/B1310886.png)
(r)-2-(Trifluoromethyl)pyrrolidine
Overview
Description
“®-2-(Trifluoromethyl)pyrrolidine” is a chemical compound with the molecular formula C5H8F3N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “®-2-(Trifluoromethyl)pyrrolidine”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “®-2-(Trifluoromethyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring with a trifluoromethyl group attached . The presence of the trifluoromethyl group contributes to the stereochemistry of the molecule .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “®-2-(Trifluoromethyl)pyrrolidine”, have been found to exhibit nanomolar activity against certain enzymes, suggesting that they may be involved in various chemical reactions .
Physical And Chemical Properties Analysis
“®-2-(Trifluoromethyl)pyrrolidine” has a molecular weight of 139.12 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally or predicted using appropriate computational methods.
Scientific Research Applications
I have conducted a search for the scientific research applications of “®-2-(Trifluoromethyl)pyrrolidine”, but unfortunately, the available information is limited and does not provide a comprehensive analysis of its unique applications in various fields. The search results mainly offer product information and sources to purchase the compound .
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of various compounds, contributing to their unique properties.
Biochemical Pathways
The trifluoromethylation process, which involves the trifluoromethyl group, is a key part of various biochemical reactions .
Result of Action
Compounds with the trifluoromethyl group have been found to possess special activities .
Safety and Hazards
“®-2-(Trifluoromethyl)pyrrolidine” is classified as an Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Flam. Sol. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for the study and application of “®-2-(Trifluoromethyl)pyrrolidine” and other pyrrolidine derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by further exploring the pharmacophore space due to sp3-hybridization, and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294766 | |
Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(Trifluoromethyl)pyrrolidine | |
CAS RN |
1073556-31-6, 119618-29-0 | |
Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073556-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2R)-2-(trifluoromethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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